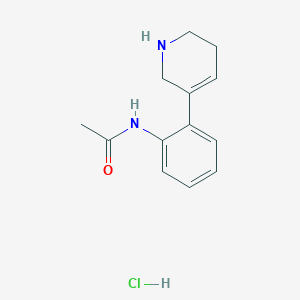

N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride

説明

N-(2-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride is a synthetic compound featuring an acetamide backbone linked to a phenyl ring substituted with a 1,2,5,6-tetrahydropyridin-3-yl group at the ortho position. The tetrahydropyridine moiety is a partially saturated heterocycle, which may confer affinity for neurotransmitter receptors, particularly serotonin (5-HT) receptors, due to structural similarities with endogenous ligands like serotonin . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.

特性

IUPAC Name |

N-[2-(1,2,3,6-tetrahydropyridin-5-yl)phenyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c1-10(16)15-13-7-3-2-6-12(13)11-5-4-8-14-9-11;/h2-3,5-7,14H,4,8-9H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVABWFQMSPGSMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2=CCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride typically involves the reaction of 1,2,5,6-tetrahydropyridine with a suitable phenylacetamide derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base and a solvent like dimethylformamide. The reaction mixture is then subjected to purification processes to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .

科学的研究の応用

Medicinal Chemistry

N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. Research indicates that compounds with similar structures may exhibit neuroprotective effects and could be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Preliminary studies have shown that derivatives of tetrahydropyridine compounds possess antimicrobial properties. For instance, compounds structurally related to N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the range of 128–256 µg/mL . This suggests that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of this compound has indicated potential anti-cancer properties. Studies have shown that similar tetrahydropyridine derivatives exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells . The mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways.

Enzyme Inhibition

The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. For example, some studies suggest that tetrahydropyridine derivatives can inhibit acetylcholinesterase activity , which is crucial for managing conditions like myasthenia gravis or Alzheimer's disease.

Case Studies and Research Findings

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of tetrahydropyridine derivatives found that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. The study utilized various assays to evaluate cell viability and oxidative stress markers .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial efficacy, researchers synthesized several derivatives of N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride. The results indicated that modifications to the phenyl ring significantly enhanced antibacterial activity against resistant strains of bacteria .

作用機序

The mechanism of action of N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Structural Isomerism: Ortho vs. Para Substitution

A closely related structural isomer, N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride (), differs only in the position of the tetrahydropyridin group (para instead of ortho). Key distinctions include:

- Solubility : The para isomer’s linear structure may slightly increase aqueous solubility, whereas the ortho configuration could favor membrane permeability due to reduced polarity .

Table 1: Physicochemical Comparison

| Property | Target Compound (Ortho) | Para Isomer () |

|---|---|---|

| Molecular Formula | C₁₃H₁₆N₂O·HCl | C₁₃H₁₆N₂O·HCl |

| Molar Mass (g/mol) | ~252.75* | 216.28 (free base) |

| Substituent Position | Ortho | Para |

*Calculated based on free base (216.28) + HCl (36.46).

Functional Group Variations in Acetamide Derivatives

Several acetamide derivatives with pesticidal or pharmacological activity highlight the impact of substituents:

Chlorinated Acetamides ()

Compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) feature chlorine and bulky aromatic groups, enhancing lipophilicity for herbicidal action. In contrast:

- Target Compound : Lacks chlorine but includes a tetrahydropyridin group, which may direct activity toward CNS receptors rather than plant enzymes.

- Bioactivity: Chlorine in pesticidal acetamides increases stability and lipid solubility, whereas the tetrahydropyridin group in the target compound may facilitate interactions with monoamine transporters or receptors .

Complex Stereochemical Derivatives ()

Compounds such as N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide exhibit:

- Stereochemical Complexity : Multiple chiral centers and hydroxyl groups may improve target specificity (e.g., enzyme inhibition) but reduce oral bioavailability.

- Molecular Weight : Higher molecular weight (~500–600 g/mol) compared to the target compound (~252.75 g/mol) could limit blood-brain barrier penetration, making the target compound more suitable for CNS applications .

Heterocyclic and Receptor-Targeting Analogues ()

Serotonin Receptor Affinity

classifies 5-HT receptors into distinct families (5-HT₁–5-HT₇), where structural nuances (e.g., substituent position) dictate subtype selectivity:

- Ortho vs. Para Substitution : Ortho positioning may favor interactions with 5-HT₁A or 5-HT₂A subtypes due to spatial compatibility with receptor binding sites .

Purine-Containing Acetamide ()

N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide Hydrochloride (MW: 464.95) incorporates a purine ring, likely targeting adenosine or kinase pathways. Key differences:

- Molecular Weight : The target compound’s lower molecular weight may enhance CNS penetration.

- Target Specificity: The purine moiety directs activity toward nucleotide-binding proteins, whereas the tetrahydropyridin group may prioritize monoaminergic systems .

Physicochemical and Pharmacokinetic Profiles

Table 2: Pharmacokinetic Comparison

生物活性

N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,2,5,6-tetrahydropyridine moiety linked to a phenyl group via an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 250.77 g/mol.

Research indicates that compounds containing the tetrahydropyridine structure may interact with various biological targets, including:

- Neurotransmitter Receptors : The tetrahydropyridine ring is known to influence dopamine and acetylcholine receptors, potentially affecting neurodegenerative diseases.

- Tubulin Polymerization : Similar compounds have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Anticancer Properties

Several studies have investigated the anticancer potential of related compounds. For instance:

- Inhibition of Cell Proliferation : Compounds similar to N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride have demonstrated significant inhibition of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). IC50 values in the low micromolar range have been reported for these compounds .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects:

- Dopaminergic Activity : Some tetrahydropyridine derivatives exhibit activity that may protect dopaminergic neurons, indicating a possible role in treating conditions like Parkinson's disease .

Research Findings and Case Studies

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。